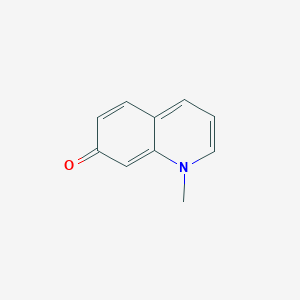
1-Methyl-1,7-dihydroquinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,7-dihydroquinolin-7-one, also known as MDQ, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MDQ belongs to the class of quinolines and has a molecular formula of C10H11NO.
Mécanisme D'action
The exact mechanism of action of 1-Methyl-1,7-dihydroquinolin-7-one is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation in the brain, which is associated with various neurodegenerative diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-1,7-dihydroquinolin-7-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been extensively studied, and its potential therapeutic applications have been well documented. However, this compound also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its therapeutic effects.
Orientations Futures
There are several future directions for research on 1-Methyl-1,7-dihydroquinolin-7-one. One potential area of research is to investigate the use of this compound as a potential therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another area of research is to investigate the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
1-Methyl-1,7-dihydroquinolin-7-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzophenone with ethyl acetoacetate followed by cyclization with acetic anhydride. The final product is obtained by demethylation of the intermediate compound using boron tribromide.
Applications De Recherche Scientifique
1-Methyl-1,7-dihydroquinolin-7-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. This compound has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have neuroprotective effects against Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-methylquinolin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWHNSXKDOCYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C2C1=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2705342.png)

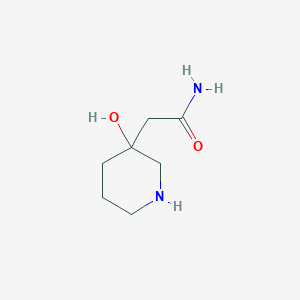
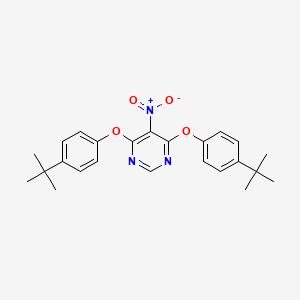
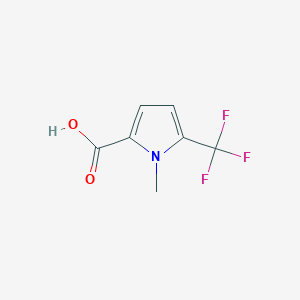
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2705348.png)
![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B2705351.png)
![8-bromo-3-methyl-7-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705352.png)
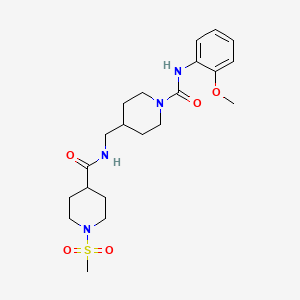
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2705358.png)

![2-Amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2705360.png)
![6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2705362.png)

